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Compound Name:
(Dicyclopropylmethyl)amine

Hydrochloride

CAS No.: 51043-72-2

Cat. No.: B3025387

Get Quote

Executive Summary
1,1-Dicyclopropylmethanamine hydrochloride (CAS: 13375-29-6 for free base) is a specialized

aliphatic amine building block used extensively in medicinal chemistry.[1][2] It serves as a

critical bioisostere for isopropyl or tert-butyl groups, offering unique steric bulk while

significantly altering the metabolic profile of drug candidates.[1] This guide details its structural

identity, validated synthetic pathways, analytical characterization, and strategic application in

lead optimization.

Nomenclature & Structural Identity
The molecule consists of a central methine carbon bonded to two cyclopropyl rings and a

primary ammonium group (in the salt form).
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Parameter Detail

IUPAC Name 1,1-Dicyclopropylmethanamine hydrochloride

Alternative Names
C,C-Dicyclopropylmethylamine HCl;

Amino(dicyclopropyl)methane HCl

CAS Number

13375-29-6 (Free Base); Note: Salt forms often

reference the free base CAS in commercial

catalogs.[1][3]

Molecular Formula C₇H₁₃N[1][2][3][4] · HCl

Molecular Weight 147.65 g/mol (Salt); 111.19 g/mol (Free Base)

SMILES Cl.NC(C1CC1)C2CC2

InChI Key GDGUATCKWWKTLM-UHFFFAOYSA-N

Physicochemical Properties[1][3][6][7]
Appearance: White to off-white crystalline solid (Salt); Colorless liquid (Free Base).[1]

Solubility: Highly soluble in water, methanol, and DMSO.[1]

Acidity (pKa): ~10.5 (Conjugate acid).[1]

Steric Profile: The dicyclopropyl moiety creates a "butterfly" conformation, providing

significant steric shielding to the nitrogen center without the complete rotational freedom of

an isopropyl group.

Synthetic Pathways & Causality
The synthesis of (dicyclopropylmethyl)amine is non-trivial due to the steric crowding around the

carbonyl carbon of the precursor, dicyclopropyl ketone. While direct reductive amination is

possible, it often suffers from low conversion rates under standard laboratory conditions.[1] The

Oxime Reduction Route is the preferred "Expert" protocol for high-purity synthesis.

Comparative Methodology
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Method Reagents Pros Cons

A. Oxime Reduction

(Preferred)

1. NH₂OH·HCl,

NaOAc2.[1] LiAlH₄,

THF

High yield, reliable

purity, scalable.[1]

Requires handling of

LiAlH₄ (pyrophoric).[1]

B. Reductive

Amination

NH₃, H₂, Ru/C or

Raney Ni

Atom economical,

one-pot.[1]

Requires high-

pressure autoclave;

steric hindrance slows

kinetics.[1]

C. Grignard Addition
Cyclopropanecarbonit

rile + c-PrMgBr

Direct C-C bond

formation.[1]

Difficult to control

mono-addition; over-

alkylation side

products.[1]

Validated Protocol: Oxime Reduction Route
This protocol ensures complete conversion by isolating the stable oxime intermediate before

the aggressive reduction step.

Step 1: Formation of Dicyclopropyl Ketoxime
Setup: Charge a round-bottom flask with dicyclopropyl ketone (1.0 eq) and ethanol.

Addition: Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) dissolved in

a minimum amount of water.

Reaction: Reflux at 80°C for 4-6 hours.

Checkpoint: Monitor TLC (20% EtOAc/Hexane).[1] The ketone spot should disappear.[1]

Workup: Remove ethanol in vacuo. Extract with ethyl acetate, wash with brine, and dry over

Na₂SO₄.[1] Concentrate to yield the oxime (often a white solid or viscous oil).[1]

Step 2: Reduction to Amine[5]
Safety: Purge a dry 3-neck flask with Argon.[1]
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Reduction: Suspend LiAlH₄ (2.5 eq) in anhydrous THF at 0°C.

Addition: Add the ketoxime (dissolved in THF) dropwise to control the exotherm.

Reflux: Heat to reflux (66°C) for 12 hours.

Causality: The oxime C=N bond is resistant to mild reduction; reflux ensures complete

reduction to the primary amine.

Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15%

NaOH (1 mL per g), then water (3 mL per g).

Isolation: Filter the granular aluminum salts. Dry the filtrate (Na₂SO₄) and concentrate.[1]

Step 3: Salt Formation
Dissolve the crude oil in diethyl ether.[1]

Bubble dry HCl gas or add 2M HCl in ether dropwise.

Collect the white precipitate via filtration.[1] Recrystallize from EtOH/Et₂O if necessary.

Step 1: Oxime Formation

Step 2: Reduction Step 3: Salt Formation

Dicyclopropyl Ketone Ketoxime
Intermediate

Reflux, 6h

NH2OH·HCl
NaOAc, EtOH

Free Amine
(Liquid)

Reduction

LiAlH4
THF, Reflux

1,1-Dicyclopropyl-
methanamine HCl

Precipitation

HCl (gas)
in Ether
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Figure 1: Step-by-step synthetic workflow for the production of the hydrochloride salt.[1]
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Analytical Characterization
Trustworthy identification relies on Nuclear Magnetic Resonance (NMR).[1] The cyclopropyl

protons provide a distinct diagnostic fingerprint.[1]

¹H NMR Data (DMSO-d₆, 400 MHz)
Shift (δ ppm) Multiplicity Integration Assignment Interpretation

8.30 Broad s 3H -NH₃⁺

Ammonium

protons

(exchangeable

with D₂O).[1]

1.85 Multiplet 1H CH-N

The central

methine proton.

[1] Shifted

downfield due to

the cationic

nitrogen.[1]

1.15 - 1.05 Multiplet 2H cPr-CH

The tertiary

protons of the

cyclopropyl rings.

[1]

0.65 - 0.35 Multiplets 8H cPr-CH₂

Characteristic

high-field

cyclopropyl

methylene

protons.[1]

¹³C NMR Data (DMSO-d₆)
~58.0 ppm: Central Methine (CH-NH₃⁺).[1]

~13.5 ppm: Cyclopropyl CH.[1][2]

~3.5 ppm: Cyclopropyl CH₂.[1][6]
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Self-Validation Check: If the integral at ~1.85 ppm is missing or the peak is a singlet, the

reduction may have failed (yielding a hydroxylamine) or the starting ketone remains.

Medicinal Chemistry Applications
(Dicyclopropylmethyl)amine is not just a "bulky amine"; it is a strategic tool for Lead

Optimization.[1]

Metabolic Stability (The "Cyclopropyl Wall")
The primary utility of this group is to block Cytochrome P450 (CYP) mediated oxidation.

Mechanism: In standard alkyl amines (e.g., isopropylamine), the α-carbon is a hotspot for

hydroxylation and subsequent dealkylation.[1]

Cyclopropyl Effect: The C-H bonds in a cyclopropyl ring have higher s-character (sp².⁴

hybridization), making them stronger (~106 kcal/mol) and more resistant to radical

abstraction by CYP450 enzymes than typical sp³ C-H bonds.[1]

Steric Shielding: The two rings create a steric wall that prevents the heme iron of CYP

enzymes from accessing the nitrogen lone pair or the α-proton.

Pharmacophore Rigidification
Replacing a flexible sec-butyl or isopropyl group with a dicyclopropylmethyl group locks the

conformation.[1] This reduces the entropic penalty upon binding to a receptor target (e.g.,

GPCRs or Kinases), potentially improving potency.
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Figure 2: Mechanistic comparison of metabolic stability and binding logic.

Handling & Stability
Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a desiccator or under

inert atmosphere (Argon/Nitrogen).

Stability: Stable at room temperature for >2 years if kept dry.[1]

Safety: The free base is a volatile amine and should be handled in a fume hood. The salt is a

solid irritant; avoid inhalation of dust.[1]
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Organic Syntheses. (General protocols for Oxime reduction using LiAlH4). Organic
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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